

reference standards for 8-azaxanthine monohydrate analysis

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Compound of Interest

Compound Name:	8-AZAXANTHINE MONOHYDRATE, 98
CAS No.:	19344-24-2
Cat. No.:	B1144313

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An In-Depth Comparative Guide to Reference Standards for 8-Azaxanthine Monohydrate Analysis

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. 8-Azaxanthine, a purine analog, and its monohydrate form are crucial reagents in various biochemical and pharmacological studies.^{[1][2]} This guide provides an in-depth comparison of commercially available 8-azaxanthine monohydrate reference standards, details robust analytical methodologies for their characterization, and offers insights into selecting the most suitable standard for your research needs.

The Critical Role of a High-Purity Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. The reliability of any experimental result hinges on the accuracy of this standard. For 8-azaxanthine monohydrate, a high-quality reference standard is essential for:

- **Accurate Quantification:** Determining the precise concentration of 8-azaxanthine in experimental samples.

- Impurity Profiling: Identifying and quantifying related substances and degradation products.
- Method Validation: Establishing the performance characteristics of analytical methods.
- Comparative Studies: Ensuring consistency and reproducibility of data across different laboratories and studies.

Comparison of Commercially Available 8-Azaxanthine Monohydrate Reference Standards

Several suppliers offer 8-azaxanthine monohydrate as a reference standard. While most provide a Certificate of Analysis (CoA), the level of detail and the reported purity can vary. The following table summarizes the information available for representative products.

Supplier	Product Name	CAS Number	Purity (by HPLC)	Appearance	Storage Conditions
MedchemExpress	8-Azaxanthine (monohydrate)	59840-67-4	99.40%	Off-white to yellow solid	Powder: -20°C for 3 years
Sigma-Aldrich	8-Azaxanthine monohydrate	1468-26-4	≥98.0%	Solid	Room Temperature
Santa Cruz Biotechnology	8-Azaxanthine Monohydrate	59840-67-4	Not specified on product page; CoA required	Not specified	Not specified

Expert Insight: The stated purity is a critical parameter. A higher purity standard will yield more accurate results, especially in sensitive assays. For instance, the MedchemExpress standard reports a specific purity of 99.40%, while the Sigma-Aldrich standard provides a minimum purity of ≥98.0%.^{[3][4]} For rigorous quantitative studies, a standard with a precisely determined purity is preferable. Always request and scrutinize the lot-specific CoA before purchase to obtain

detailed information on the analytical methods used for characterization and the levels of any identified impurities.

Alternative Reference Materials: A Note on Xanthine

While not a direct substitute, Xanthine itself can serve as a useful related compound for analytical method development and system suitability testing.[3] As a structurally similar, well-characterized, and widely available purine, it can be used to optimize chromatographic conditions before analyzing the more specific 8-azaxanthine monohydrate.

Analytical Methodologies for Characterization and Comparison

A multi-faceted analytical approach is necessary to fully characterize an 8-azaxanthine monohydrate reference standard. Below are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical reference standards.[5] A stability-indicating method can separate the main compound from potential impurities and degradation products.[6]

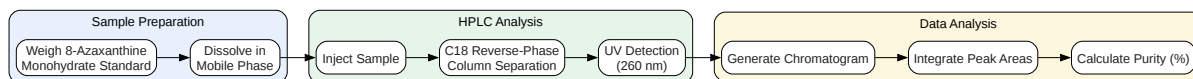
Experimental Protocol: Stability-Indicating RP-HPLC

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: Acetonitrile.
- Gradient Elution:

- 0-5 min: 5% B
- 5-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-30 min: 95% to 5% B
- 30-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the 8-azaxanthine monohydrate reference standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase) to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

- A C18 column is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds, including purine analogs.
- The gradient elution allows for the separation of compounds with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main 8-azaxanthine peak.
- Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
- Detection at 260 nm is selected based on the UV absorbance maximum of the purine ring structure.



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HPLC Purity Analysis Workflow

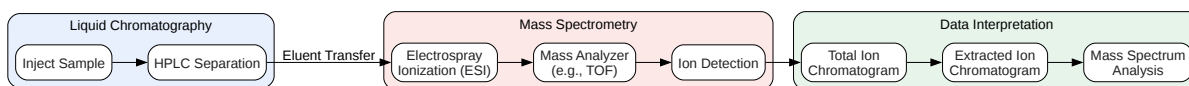
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[7] It is invaluable for confirming the identity of the reference standard and characterizing any impurities.

Experimental Protocol: LC-MS Analysis

- **LC System:** Use the same HPLC conditions as described above.
- **Mass Spectrometer:** An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
- **Ionization Mode:** Positive ESI is generally suitable for purine analogs.
- **Mass Range:** Scan a mass range appropriate for 8-azaxanthine monohydrate (m/z 172.11 for the protonated molecule $[M+H]^+$) and potential impurities, for example, m/z 100-500.
- **Data Analysis:** Extract the ion chromatogram for the expected mass of 8-azaxanthine to confirm its retention time. Analyze the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

Trustworthiness of the Protocol: By coupling the HPLC separation with mass spectrometric detection, this protocol provides two orthogonal data points (retention time and mass-to-charge ratio) for the identification of 8-azaxanthine, significantly increasing the confidence in its identity.



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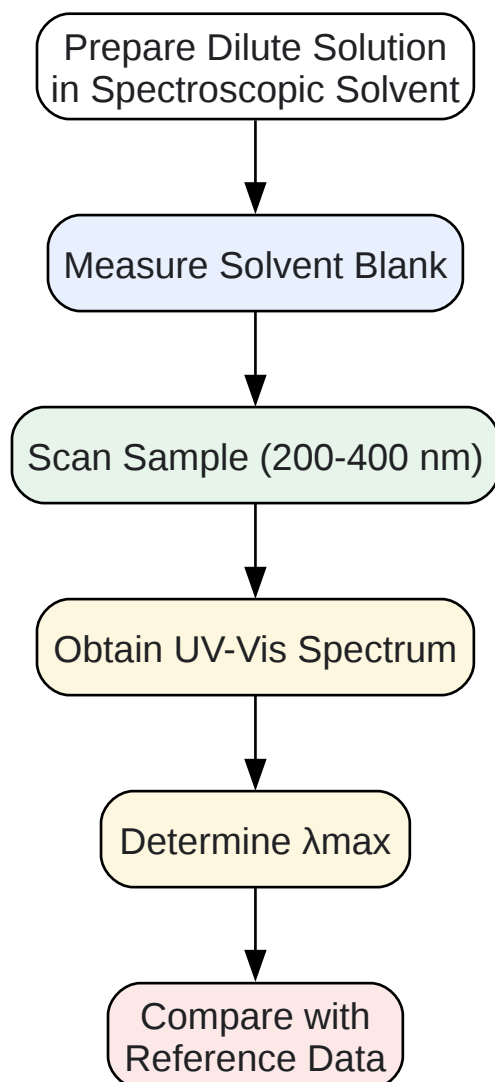
LC-MS Identity Confirmation Workflow

UV-Vis Spectrophotometry for Spectral Characterization

UV-Vis spectrophotometry is a rapid and straightforward technique that can be used for a preliminary identity check and for quantification.[8] The UV spectrum of a compound is a characteristic property that can be compared against literature data.

Experimental Protocol: UV-Vis Spectral Analysis

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Solvent: A suitable spectroscopic grade solvent in which 8-azaxanthine is soluble, such as acidified water (e.g., with 3 mM HCl) to ensure the neutral form of the molecule.[9]
- Sample Preparation: Prepare a dilute solution of the 8-azaxanthine monohydrate reference standard in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum in the range of 0.5-1.0 AU.
- Measurement:
 - Use the solvent as a blank to zero the instrument.
 - Scan the sample solution over a wavelength range of 200-400 nm.
 - Record the wavelength of maximum absorbance (λ_{\max}).
- Data Comparison: Compare the obtained spectrum and λ_{\max} with published data. For 8-azaxanthine in acidified aqueous solution, a characteristic absorption spectrum is expected. [9]



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UV-Vis Spectrophotometry Workflow

Conclusion: A Self-Validating System for Reference Standard Qualification

When selecting an 8-azaxanthine monohydrate reference standard, a critical evaluation of the supplier's CoA is the first step. However, for applications requiring the highest level of confidence, in-house verification using a combination of the analytical techniques described above is recommended. The use of orthogonal methods—HPLC for purity, LC-MS for identity, and UV-Vis for a spectral fingerprint—creates a self-validating system that ensures the quality and reliability of your reference standard, and by extension, the integrity of your research data.

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